molecular formula C24H18BrClFN5O2S B12001742 N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B12001742
M. Wt: 574.9 g/mol
InChI Key: TZVUGYLXEQTHRZ-XODNFHPESA-N
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Description

N’-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound that belongs to the class of hydrazides. This compound is characterized by its intricate structure, which includes multiple aromatic rings, halogen substituents, and a triazole moiety. It is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves a multi-step process:

    Formation of the Hydrazide Intermediate: The initial step involves the reaction of an appropriate acyl chloride with hydrazine hydrate to form the corresponding hydrazide.

    Synthesis of the Triazole Moiety: The triazole ring is synthesized through a cyclization reaction involving an aryl azide and an alkyne.

    Coupling Reactions: The hydrazide intermediate is then coupled with the triazole derivative under suitable conditions to form the desired compound.

    Final Condensation: The final step involves the condensation of the intermediate with 5-bromo-2-fluorobenzaldehyde under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced hydrazide or triazole derivatives.

    Substitution: Halogen substituents on the aromatic rings can be replaced by other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding oxides, while substitution could introduce new functional groups into the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, the compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.

Medicine

In medicinal chemistry, N’-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials, coatings, and other applications where its unique chemical properties are advantageous.

Mechanism of Action

The mechanism of action of N’-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    N’-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide: shares similarities with other hydrazide derivatives and triazole-containing compounds. Examples include:

Uniqueness

The uniqueness of N’-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide lies in its specific combination of substituents and the presence of both hydrazide and triazole moieties

Properties

Molecular Formula

C24H18BrClFN5O2S

Molecular Weight

574.9 g/mol

IUPAC Name

N-[(E)-(5-bromo-2-fluorophenyl)methylideneamino]-2-[[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C24H18BrClFN5O2S/c1-34-20-9-2-15(3-10-20)23-30-31-24(32(23)19-7-5-18(26)6-8-19)35-14-22(33)29-28-13-16-12-17(25)4-11-21(16)27/h2-13H,14H2,1H3,(H,29,33)/b28-13+

InChI Key

TZVUGYLXEQTHRZ-XODNFHPESA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)N/N=C/C4=C(C=CC(=C4)Br)F

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)NN=CC4=C(C=CC(=C4)Br)F

Origin of Product

United States

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